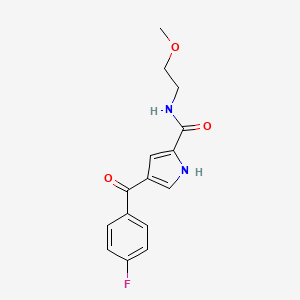

4-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

4-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3/c1-21-7-6-17-15(20)13-8-11(9-18-13)14(19)10-2-4-12(16)5-3-10/h2-5,8-9,18H,6-7H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAHGHIAPRWYQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the fluorobenzoyl chloride intermediate This intermediate is then reacted with 2-methoxyethylamine to form the corresponding amide

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrroles or amides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorobenzoyl group makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or analgesic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 4-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorobenzoyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrrole-2-Carboxamide Backbones

4-(4-Fluorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide ()

- Key Differences :

- The carboxamide substituent at position 2 is modified with a 5-methyl-1,3,4-oxadiazole group instead of a methoxyethyl chain.

- The 4-fluorophenyl group is directly attached to the pyrrole ring, unlike the 4-fluorobenzoyl substitution in the target compound.

- Implications :

- The oxadiazole ring may enhance π-π stacking interactions with aromatic residues in target proteins but could reduce solubility compared to the methoxyethyl group.

4-(2-Chlorobenzoyl)-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide ()

- Key Differences: Substitution at position 4 is a 2-chlorobenzoyl group instead of 4-fluorobenzoyl. The carboxamide side chain includes a dimethylamino-methylene group.

- Implications: Chlorine at the ortho position may increase steric hindrance and alter binding affinity compared to fluorine at the para position. The dimethylamino group could impart basicity, affecting cellular uptake .

Heterocyclic Variations: Pyrazole vs. Pyrrole

4-Ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide ()

- Key Differences :

- Replaces the pyrrole core with a pyrazole ring.

- Ethoxy and 4-fluorophenyl groups are positioned on the pyrazole.

- Implications :

Functional Group Modifications in Carboxamide Side Chains

4-(Cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide ()

- Key Differences: A cyclohexylcarbonyl group replaces the 4-fluorobenzoyl at position 4. The carboxamide side chain includes a morpholinopropyl group.

- The morpholine ring may enhance solubility through polarity .

Physicochemical and Structural Data Comparison

Research Findings and Implications

- Solubility Trends: Methoxyethyl and morpholinopropyl groups () enhance water solubility compared to oxadiazole or cyclohexyl groups .

- Metabolic Stability: Fluorinated aromatic systems (target compound, ) resist oxidative degradation better than non-fluorinated analogs .

Biological Activity

The compound 4-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide is a member of the pyrrole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, molecular targets, and relevant case studies.

Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C16H18N2O3F

- Molecular Weight: 302.33 g/mol

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Log P (octanol-water) | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzymatic Inhibition: It may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding: The compound may bind to specific receptors, modulating signal transduction pathways that affect cell growth and survival.

Molecular Targets

Research indicates that this compound interacts with:

- Kinases: Potential inhibition of kinase activity may influence cell proliferation.

- G-protein coupled receptors (GPCRs): Modulation of GPCRs can affect various physiological responses.

Anticancer Activity

One study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways.

Table: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis via caspase activation |

| A549 (Lung) | 10.5 | Cell cycle arrest |

| HeLa (Cervical) | 20.1 | Induction of oxidative stress |

Antimicrobial Activity

Another study evaluated the antimicrobial properties against various bacterial strains. The compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.